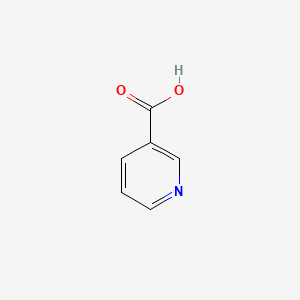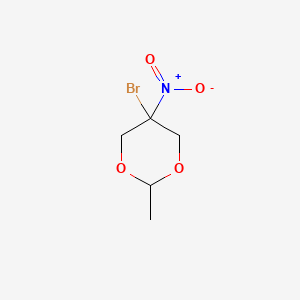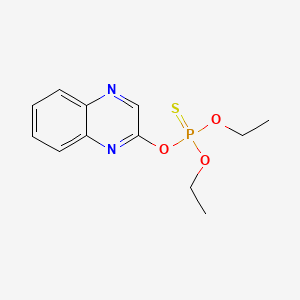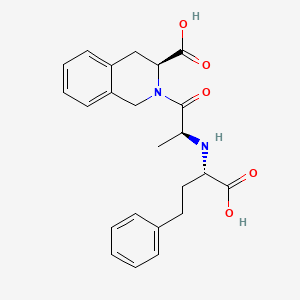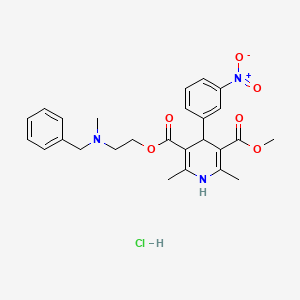
盐酸尼卡地平
描述
Nicardipine hydrochloride is a calcium channel blocker used for the short-term treatment of hypertension and chronic stable angina . It works by affecting the movement of calcium into the cells of the heart and blood vessels . As a result, nicardipine relaxes blood vessels and increases the supply of blood and oxygen to the heart while reducing its workload .
Synthesis Analysis
A preparation method for synthesizing nicardipine hydrochloride has been disclosed . The synthesis process of the nicardipine hydrochloride is improved and optimized, with the adoption of the preparation method, the production process is simple to operate, the cost is saved, mass production is facilitated, and the high-purity and high-yield alpha-crystal-form nicardipine hydrochloride and beta-crystal-form nicardipine hydrochloride can be conveniently obtained .Molecular Structure Analysis
Nicardipine hydrochloride is a dihydropyridine structure with the IUPAC chemical name 2- (benzyl-methyl amino)ethyl methyl 1,4-dihydro-2,6-dimethyl-4- (m-nitrophenyl)-3,5-pyridinedicarboxylate monohydrochloride .Chemical Reactions Analysis
Nicardipine hydrochloride exhibits high selectivity and potency against chemoresistant prostate cancer cells via inducing apoptosis and cell cycle arrest . A reaction scheme of nicardipine is proposed that the photochemical reactions occur mainly via oxidation of 1,4-dihydropyridine moiety, following the stepwise photo-reduction of the m -nitro group and demethylation of the ester group at 5-position of the pyridine ring .Physical And Chemical Properties Analysis
Nicardipine hydrochloride is a greenish-yellow, odorless, crystalline powder that melts at about 169°C . It is freely soluble in chloroform, methanol and glacial acetic acid, sparingly soluble in anhydrous ethanol, slightly soluble in n-butanol, water, 0.01 M potassium dihydrogen phosphate, acetone and dioxane, very slightly soluble in ethyl acetate, and practically insoluble in benzene, ether and hexane .科学研究应用
Treatment of Hypertension
Nicardipine hydrochloride is an anti-hypertensive drug . It has been shown to be as effective as drugs such as hydrochlorothiazide, cyclopenthiazide, propranolol, and verapamil in short-term studies . A study developed an oral formulation of Nicardipine hydrochloride for the treatment of pediatric hypertension .
Treatment of Pediatric Hypertension
Nicardipine hydrochloride is used off-label to treat hypertension in children . A new oral formulation of Nicardipine hydrochloride 2 mg/mL was developed using simple and safe excipients .
Treatment of Chemoresistant Prostate Cancer
Nicardipine has been identified as a putative inhibitor of embryonic ectoderm development (EED) protein . It exhibited high selectivity and potency against chemoresistant prostate cancer cells via inducing apoptosis and cell cycle arrest .
Treatment of Angina
Nicardipine hydrochloride is a Calcium channel blocker used in the treatment of Angina . It has low bioavailability about 10 - 40% orally due to the hepatic first pass metabolism .
Reduction of Ischemia-induced Conduction Delay
Nicardipine has been used to evaluate whether the coronary vasodilating action of calcium antagonists plays an important role in reducing ischemia-induced conduction delay .
Development of Oral Liquid Formulation
An oral liquid formulation of Nicardipine hydrochloride was developed with simple excipients for the treatment of pediatric hypertension . The formulation included hydroxypropylmethylcellulose, simple syrup, polysorbate 80, sodium saccharin, citrate buffer, strawberry flavor, and 0.2% potassium sorbate .
作用机制
Target of Action
Nicardipine hydrochloride is a potent calcium channel blocker . Its primary targets are the calcium channels located in the cardiac muscle and vascular smooth muscle cells .
Mode of Action
Nicardipine hydrochloride inhibits the transmembrane influx of calcium ions into cardiac muscle and smooth muscle without changing serum calcium concentrations . This inhibition is achieved possibly by deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum .
Biochemical Pathways
The contractile processes of cardiac muscle and vascular smooth muscle are dependent upon the movement of extracellular calcium ions into these cells through specific ion channels . By blocking these channels, Nicardipine hydrochloride disrupts the normal function of these muscles. This leads to relaxation of coronary vascular smooth muscle and coronary vasodilation . It also enhances the action of specific antineoplastic agents .
Pharmacokinetics
Nicardipine hydrochloride exhibits dose-dependent (nonlinear) pharmacokinetics . After oral administration, it is rapidly and extensively metabolized and eliminated from plasma . The half-life over the first 8 hours after oral dosing is 2 to 4 hours; terminal half-life: 8.6 hours . It is primarily metabolized in the liver via cytochrome P450 isoenzymes CYP3A4, 2C8, and 2D6 . It is excreted in urine (60% as metabolites; <1% as unchanged drug) and feces (35%) .
Result of Action
The result of Nicardipine hydrochloride’s action is a marked vasodilator effect . It has antihypertensive properties and is effective in the treatment of angina and coronary spasms without showing cardiodepressant effects . It has also been used in the treatment of asthma .
Action Environment
The action of Nicardipine hydrochloride can be influenced by various environmental factors. For instance, its systemic clearance and AUC are significantly lower in patients with mild to moderate renal impairment . Also, its clearance is decreased in patients with hepatic impairment . Therefore, the patient’s health status can significantly influence the compound’s action, efficacy, and stability.
安全和危害
未来方向
Nicardipine has been identified as a putative inhibitor of embryonic ectoderm development (EED) protein, and the results are consistent with a proposed mechanism of action that nicardipine destabilised enhancer of zeste homologue 2 (EZH2) and inhibited key components of noncanonical EZH2 signalling . This provides the first preclinical evidence supporting nicardipine as a novel EED inhibitor that has the potential to be promptly tested in prostate cancer patients to overcome chemoresistance and improve clinical outcomes .
属性
IUPAC Name |
5-O-[2-[benzyl(methyl)amino]ethyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O6.ClH/c1-17-22(25(30)34-4)24(20-11-8-12-21(15-20)29(32)33)23(18(2)27-17)26(31)35-14-13-28(3)16-19-9-6-5-7-10-19;/h5-12,15,24,27H,13-14,16H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIKVCUNQWYTVTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCN(C)CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30ClN3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9046992 | |
| Record name | Nicardipine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nicardipine hydrochloride | |
CAS RN |
69441-18-5, 54527-84-3 | |
| Record name | 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, 3-methyl 5-[2-[methyl(phenylmethyl)amino]ethyl] ester, hydrochloride (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69441-18-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nicardipine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54527-84-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nicardipine hydrochloride [USAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054527843 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Benzyl(methyl)amino)ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(m-nitrophenyl)pyridine-3,5-dicarboxylate hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069441185 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NICARDIPINE HYDROCHLORIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757855 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Nicardipine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(benzylmethylamino)ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylatemonohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.799 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NICARDIPINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5BC5011K3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4R,8R,18R,22S,26R)-12,14,30,32-Tetrahydroxy-22-(hydroxymethyl)-4,8,18,26-tetramethyl-3,7,17,21,25-pentaoxatricyclo[26.4.0.010,15]dotriaconta-1(28),10(15),11,13,29,31-hexaene-2,6,16,20,24-pentone](/img/structure/B1678656.png)
![N-[4-(trifluoromethyl)phenyl]-7-[3-(trifluoromethyl)-2-pyridinyl]-4-quinazolinamine](/img/structure/B1678659.png)




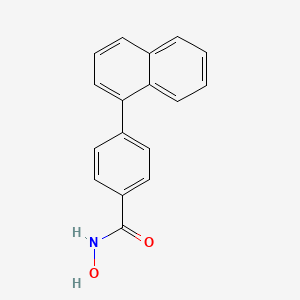

![2,5-Dioxopyrrolidin-1-yl 6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanoate](/img/structure/B1678671.png)
